Regioisomeric Differentiation: 5-Nitro vs. 3-Nitro Isomer – Divergent Physicochemical and Synthetic Profiles
The 5-nitro isomer (CAS 22934-22-1) and the 3-nitro isomer (CAS 22934-23-2) are regioisomeric co-products of the nitration of 2-amino-4,6-dimethylpyridine. Despite sharing the same molecular formula (C₇H₉N₃O₂) and molecular weight (167.17 g·mol⁻¹), they exhibit measurable differences in key physicochemical properties that directly affect purification strategy, formulation, and downstream reactivity . The 5-nitro isomer has a 24–25 °C higher melting point, 61% greater aqueous solubility, and twice the number of hydrogen-bond acceptor sites (4 vs. 2), which alters its behavior in hydrogen-bond-directed crystallization and in solvent selection for reactions . These differences are sufficient to permit separation by fractional crystallization and to dictate which isomer is suitable for specific synthetic sequences.
| Evidence Dimension | Physicochemical property comparison: 5-nitro isomer (target) vs. 3-nitro isomer (comparator) |
|---|---|
| Target Compound Data | Melting point: 188–189 °C (ethanol); Solubility: 3.7 g/L (25 °C, calculated); H-bond acceptors: 4; H-bond donors: 1; TPSA: 84.7 Ų; LogP: 1.64 |
| Comparator Or Baseline | 4,6-Dimethyl-3-nitropyridin-2-amine (CAS 22934-23-2): Melting point: 164 °C; Solubility: 2.3 g/L (25 °C, calculated); H-bond acceptors: 2; H-bond donors: 1; TPSA: 84.7 Ų; LogP: 1.6 |
| Quantified Difference | Δ Melting point = +24–25 °C (5-nitro higher); Δ Solubility = +1.4 g/L (61% increase for 5-nitro); Δ H-bond acceptors = +2 (5-nitro has 4 vs. 2); Δ LogP = +0.04 |
| Conditions | Melting point determined from ethanol crystallization; solubility and LogP calculated using ACD/Labs Software V11.02 at 25 °C |
Why This Matters
The 61% higher aqueous solubility of the 5-nitro isomer enables higher-concentration reaction conditions in aqueous or biphasic media, while the doubling of H-bond acceptor sites fundamentally alters molecular recognition in crystal engineering and supramolecular assembly applications.
